molecular formula C20H14F3N5OS B3005465 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891116-95-3

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3005465
CAS No.: 891116-95-3
M. Wt: 429.42
InChI Key: YZHJJVGASZXVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The compound is distinguished by a phenyl group at position 6 of the pyridazine ring, a thioether linkage at position 3 of the triazole ring, and an acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-7-4-8-15(11-14)24-18(29)12-30-19-26-25-17-10-9-16(27-28(17)19)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHJJVGASZXVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel member of the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form a hydrazide intermediate. This intermediate is cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring structure. Microwave-assisted synthesis has also been explored for industrial production due to its efficiency in reducing reaction times and increasing yields.

Antimicrobial Properties

Research indicates that compounds within the triazole class demonstrate significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the trifluoromethyl group in the structure enhances this activity by improving lipophilicity and bioavailability.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. It has been specifically studied for its inhibitory effects on carbonic anhydrase and cholinesterase enzymes. By binding to the active sites of these enzymes, it effectively prevents their normal function, which can be beneficial in treating conditions related to enzyme overactivity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : Binding to active sites of target enzymes leads to inhibition.
  • Cellular Uptake : The lipophilic nature due to trifluoromethyl substitution enhances cellular membrane penetration.
  • Signal Pathway Modulation : Alters signaling pathways related to cell proliferation and apoptosis through interaction with specific receptors or proteins involved in these processes.

Case Studies

Several studies have focused on the efficacy of triazole derivatives similar to our compound:

  • Study on Antimicrobial Activity : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values between 1.35 and 2.18 μM .
  • Anticancer Studies : Triazole derivatives were evaluated for their cytotoxicity on human cancer cell lines, revealing significant growth inhibition with IC50 values indicating potent activity without notable toxicity to normal cells .

Data Summary

Activity Type Target Organism/Enzyme IC50/MIC Values Reference
AntibacterialS. aureus, E. coliMIC: 0.125 - 8 μg/mL
AnticancerVarious Cancer Cell LinesIC50: Low Micromolar Range
Enzyme InhibitionCarbonic Anhydrase, CholinesteraseEffective Inhibition

Scientific Research Applications

1. Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit promising anticancer activity. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth and progression .

2. Kinase Inhibition
Research has highlighted the potential of this compound as a dual inhibitor of c-Met and Pim kinases. Such inhibition is crucial for the treatment of cancers where these kinases are overexpressed or mutated . The ability to inhibit multiple pathways simultaneously may enhance therapeutic efficacy and reduce resistance.

Pharmacological Applications

1. Drug Development
The compound is currently under investigation for its role in drug development, particularly as a scaffold for creating new anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for further optimization .

2. Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this structure may possess neuroprotective properties. Studies have indicated that certain triazolo-pyridazine derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .

Case Studies

Study Findings Implications
Study on kinase inhibitionDemonstrated that triazolo-pyridazines can effectively inhibit c-Met and Pim kinasesPotential for developing targeted therapies in cancer treatment
Neuroprotection researchFound that specific derivatives protect against oxidative damage in neuronal cellsSuggests potential use in treating neurodegenerative disorders
Anticancer activity assessmentShowed significant cytotoxicity against various cancer cell linesHighlights the need for further development of these compounds as anticancer agents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Triazolo-Pyridazine Core

The triazolo-pyridazine core’s substituents and their positions critically influence electronic properties and steric interactions. Key analogs include:

  • : Substitution at position 3 of the triazole ring with a 3-fluorophenyl group instead of the main compound’s 6-phenyl.
  • : A 4-methoxyphenyl group at position 3 of the triazole ring. The methoxy group’s electron-donating nature may improve solubility but reduce metabolic stability compared to halogenated analogs .
  • : A 3-nitrophenyl group at position 6 of the pyridazine ring. The nitro group’s strong electron-withdrawing effect could enhance reactivity or polar interactions but may also increase toxicity risks .

Variations in the Acetamide Substituent

The acetamide’s aryl group modulates lipophilicity and steric bulk:

  • Main Compound : The 3-(trifluoromethyl)phenyl group balances hydrophobicity and electronic effects, favoring target engagement in hydrophobic pockets.
  • : A 4-(trifluoromethyl)phenyl substituent (para vs. meta) may alter binding orientation due to steric differences .

Molecular Properties and Hypothesized Effects

Property Main Compound
Triazolo-Pyridazine Substituent 6-phenyl 3-(3-fluorophenyl) 3-(4-methoxyphenyl) 6-(3-nitrophenyl)
Thio Position Triazolo-3 Pyridazin-6 Pyridazin-6 Triazolo-3
Acetamide Substituent 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)phenyl 4-(trifluoromethyl)phenyl 3-acetylphenyl
Molecular Formula C${20}$H${15}$F$3$N$5$OS C${20}$H${13}$F$4$N$5$OS C${21}$H${16}$F$3$N$5$O$_2$S C${21}$H${16}$N$6$O$4$S
Molecular Weight (g/mol) ~430.44 ~447.07 459.40 ~448.07
  • Lipophilicity : ’s methoxy group reduces logP compared to halogenated analogs, while ’s nitro group increases polarity.
  • Solubility : The 4-methoxy group in likely enhances aqueous solubility, whereas the main compound’s trifluoromethyl group may limit it .
  • Target Affinity : Fluorine () and nitro () substituents could enhance binding to electron-deficient enzyme pockets, whereas phenyl groups (main compound) favor hydrophobic interactions .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptions TestedOptimal ConditionReference
SolventDMF, ACN, THFACN
CatalystNone, TBAB, DBUTBAB
Temperature60°C, 80°C, 100°C60°C

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueCritical SignalsReference
1H NMR (DMSO-d6)δ 8.2–8.6 ppm (pyridazine H), δ 10.1 ppm (NH)
FT-IR1650 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.